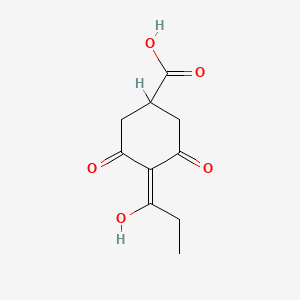
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C10H14O6 It is known for its unique structure, which includes a cyclohexene ring with multiple functional groups, including hydroxyl, keto, and carboxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid typically involves the reaction of maleic anhydride with appropriate reagents under controlled conditions. One common method involves dissolving prohexadione in a mixture of methanol and water, followed by heating to reflux until complete dissolution. The solution is then cooled to room temperature to allow crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional keto groups.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Applications De Recherche Scientifique
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of plant growth regulators and other agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. For example, in plants, it inhibits the biosynthesis of gibberellin, a hormone that regulates growth. This inhibition occurs through the compound’s binding to enzymes involved in the gibberellin biosynthetic pathway, thereby reducing gibberellin levels and controlling plant growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prohexadione calcium: A calcium salt form of the compound, used as a plant growth regulator.
3,5-Dioxo-4-propanoylcyclohexane-1-carboxylate: Another structurally similar compound with similar applications.
Uniqueness
3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid is unique due to its specific functional groups and their arrangement on the cyclohexene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12O5 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-(1-hydroxypropylidene)-3,5-dioxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,11H,2-4H2,1H3,(H,14,15) |
Clé InChI |
HLVQZEMFVYGIGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C1C(=O)CC(CC1=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
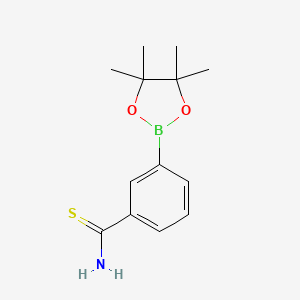
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)

![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
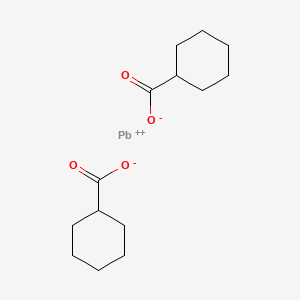
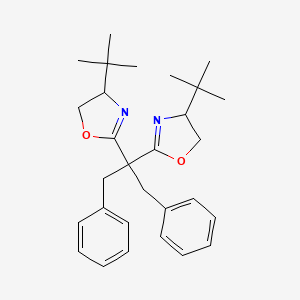
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
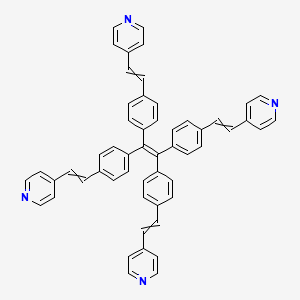
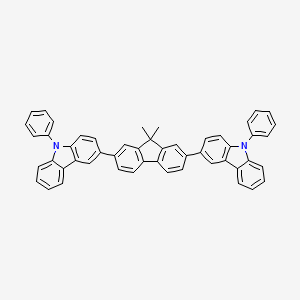
![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)

